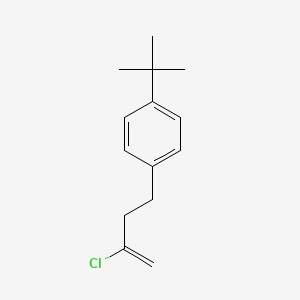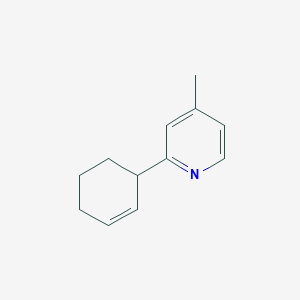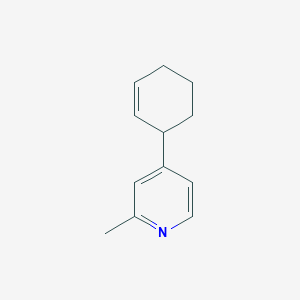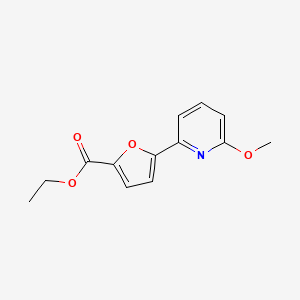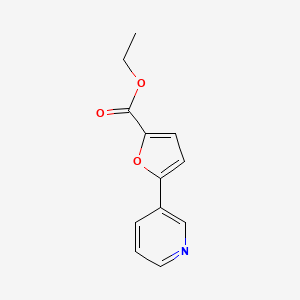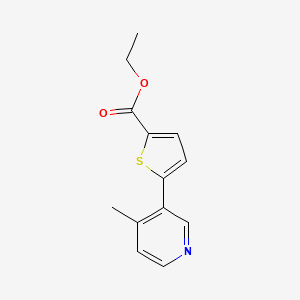
Ethyl 5-(4-Methylpyridin-3-yl)thiophene-2-carboxylate
説明
Ethyl 5-(4-Methylpyridin-3-yl)thiophene-2-carboxylate is a chemical compound with the molecular formula C13H13NO2S . It is a thiophene derivative, which are essential heterocyclic compounds that show a variety of properties and applications .
Molecular Structure Analysis
The molecular structure of Ethyl 5-(4-Methylpyridin-3-yl)thiophene-2-carboxylate consists of a five-membered thiophene ring attached to a pyridine ring via a single bond . The thiophene ring contains a sulfur atom, and the pyridine ring contains a nitrogen atom .科学的研究の応用
-
Medicinal Chemistry
- Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- The methods of application or experimental procedures involve heterocyclization of various substrates .
- The outcomes include the synthesis of advanced compounds with a variety of biological effects .
-
Industrial Chemistry and Material Science
-
Organic Semiconductors
-
Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs)
-
Antimicrobial Activity
- Thiophene derivatives derived from ethyl (E)-5- (3- (dimethylamino)acryloyl)-4-methyl-2- (phenylamino)thiophene-3-carboxylate have shown antimicrobial activity .
- The methods of application or experimental procedures involve the reaction of the titled enaminone with different nucleophiles and electrophiles .
- The outcomes revealed that changing the substituents at position-2 of the thiophene ring significantly affect their biological activity .
-
Anticancer Activity
- Thiophene and its derivatives showed extensive significance in the pharmaceutical field because of its varied biological and clinical applications .
- A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized by using Gewald synthesis .
- Results of anticancer screening indicated that compound S8 showed effective cytotoxic activity against human lung cancer cell line (A-549) at a dose of 10−4 M when compared with adriamycin as standard .
-
Antioxidant Activity
- Thiophene derivatives have shown antioxidant activity .
- The methods of application or experimental procedures involve the reaction of the titled enaminone with different nucleophiles and electrophiles .
- The antioxidant screening results indicated that compound S4 and S6 exhibited excellent antioxidant activity with IC50 values 48.45 and 45.33 respectively when compared with the ascorbic acid as standard drug .
-
Anticorrosion Activity
- Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
- The methods of application or experimental procedures involve the use of thiophene-mediated molecules .
- Anticorrosion screening results indicated that compound S7 showed more anticorrosion efficiency (97.90%) with a low corrosion rate .
-
Nonsteroidal Anti-inflammatory Drug
- Thiophene and its derivatives showed extensive significance in the pharmaceutical field because of its varied biological and clinical applications .
- For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
- The outcomes include the development of nonsteroidal anti-inflammatory drugs .
-
Voltage-Gated Sodium Channel Blocker
- Articaine as 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
- The methods of application or experimental procedures involve the use of thiophene-mediated molecules .
- The outcomes include the development of voltage-gated sodium channel blockers .
-
Anti-Inflammatory Activity
- Thiophene and its derivatives showed extensive significance in the pharmaceutical field because of its varied biological and clinical applications .
- Molecules with the thiophene ring system exhibit many pharmacological properties such as anti-inflammatory .
- The outcomes include the development of anti-inflammatory drugs .
将来の方向性
Thiophene derivatives, including Ethyl 5-(4-Methylpyridin-3-yl)thiophene-2-carboxylate, continue to attract great interest in both industry and academia due to their diverse applications in medicinal chemistry and material science . Future research may focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .
特性
IUPAC Name |
ethyl 5-(4-methylpyridin-3-yl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-3-16-13(15)12-5-4-11(17-12)10-8-14-7-6-9(10)2/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPRISGPCFFLCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)C2=C(C=CN=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401164851 | |
| Record name | 2-Thiophenecarboxylic acid, 5-(4-methyl-3-pyridinyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401164851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(4-Methylpyridin-3-yl)thiophene-2-carboxylate | |
CAS RN |
1187163-59-2 | |
| Record name | 2-Thiophenecarboxylic acid, 5-(4-methyl-3-pyridinyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187163-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiophenecarboxylic acid, 5-(4-methyl-3-pyridinyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401164851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one](/img/structure/B1391852.png)
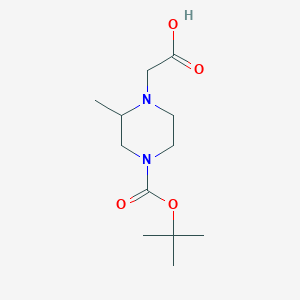
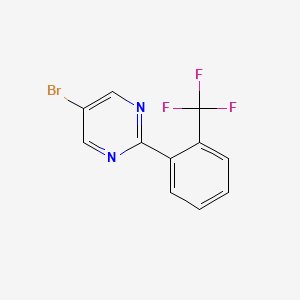
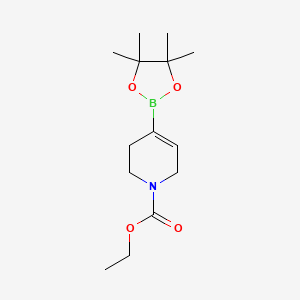
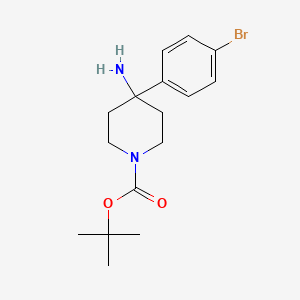
![Tert-butyl 6-fluoro-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1391862.png)
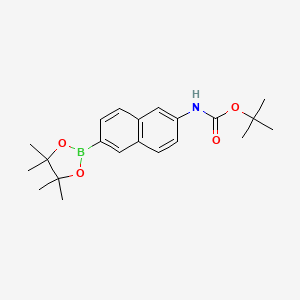
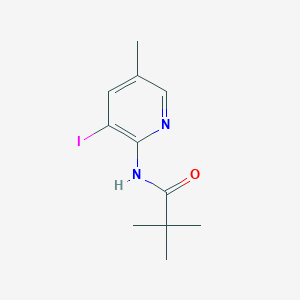
![6-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1391867.png)
